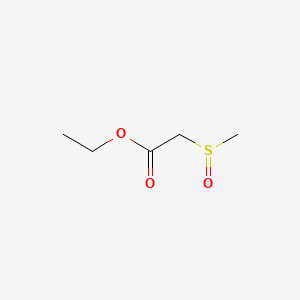
Ethyl (methylsulphinyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (methylsulphinyl)acetate is an organic compound with the molecular formula C5H10O3S. It is a type of ester, specifically an ethyl ester of methylsulphinylacetic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (methylsulphinyl)acetate can be synthesized through several methods. One common method involves the esterification of methylsulphinylacetic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
CH3SO2CH2COOH+C2H5OH→CH3SO2CH2COOC2H5+H2O
The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. This could include the use of advanced distillation techniques to separate and purify the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (methylsulphinyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thioether.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl (methylsulphinyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (methylsulphinyl)acetate involves its interaction with various molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The pathways involved can include metabolic processes where the compound is metabolized to active or inactive forms.
Comparison with Similar Compounds
Similar Compounds
Ethyl (methylthio)acetate: Similar structure but contains a thioether group instead of a sulfoxide.
Methyl (methylsulphinyl)acetate: Similar structure but contains a methyl ester group instead of an ethyl ester.
Ethyl acetate: A simpler ester without the sulfoxide group.
Uniqueness
This compound is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and biological activity compared to other esters. This makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
4455-14-5 |
|---|---|
Molecular Formula |
C5H10O3S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
ethyl 2-methylsulfinylacetate |
InChI |
InChI=1S/C5H10O3S/c1-3-8-5(6)4-9(2)7/h3-4H2,1-2H3 |
InChI Key |
NYFJEHXSUUKIOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



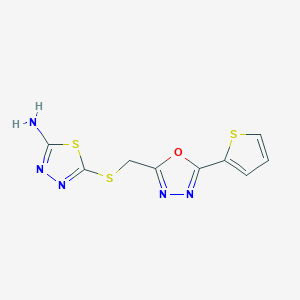
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)
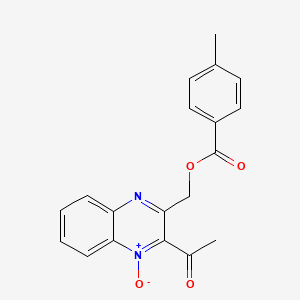

![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)
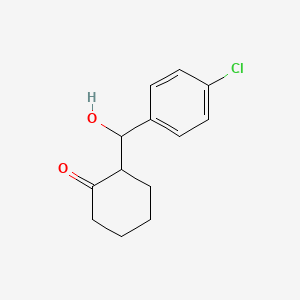
![N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide](/img/structure/B14155465.png)
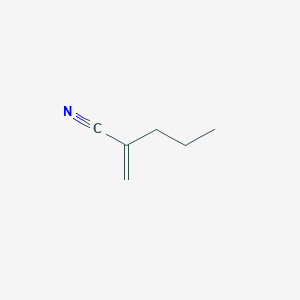
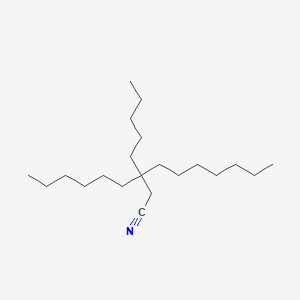
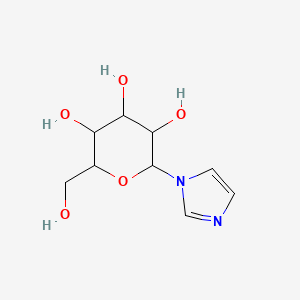

![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
![3-[({1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecylamino)benzoic acid](/img/structure/B14155517.png)
